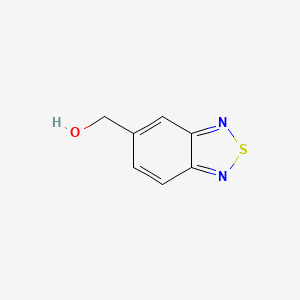

2,1,3-Benzothiadiazol-5-ylmethanol

Description

BenchChem offers high-quality 2,1,3-Benzothiadiazol-5-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1,3-Benzothiadiazol-5-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUBKVSCNJIWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379962 | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89795-51-7 | |

| Record name | 2,1,3-Benzothiadiazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89795-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1,3-benzothiadiazol-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzothiadiazol-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of a proposed synthetic route, detailed theoretical characterization data, and experimental protocols based on established chemical principles. The information is intended to serve as a valuable resource for researchers engaged in the synthesis of novel benzothiadiazole derivatives and for professionals in drug development exploring new chemical entities.

Introduction

The 2,1,3-benzothiadiazole scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry, materials science, and agricultural science.[1][2] Derivatives of this core structure are known to exhibit a wide array of biological activities, including potential applications as antimicrobial, anticancer, and anti-inflammatory agents.[3][4] Furthermore, their unique photophysical properties have led to their investigation in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][5] 2,1,3-Benzothiadiazol-5-ylmethanol, in particular, represents a key intermediate that can be further functionalized to generate a diverse library of compounds with potential therapeutic or material applications. This guide provides a detailed technical overview of its synthesis and characterization.

Synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol

The most direct and plausible synthetic route to 2,1,3-Benzothiadiazol-5-ylmethanol is through the reduction of its corresponding aldehyde, 2,1,3-Benzothiadiazole-5-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using a mild reducing agent.

Proposed Synthetic Pathway

The synthesis involves a single-step reduction of the aldehyde functionality to a primary alcohol.

Caption: Proposed synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol.

Experimental Protocol: Reduction of 2,1,3-Benzothiadiazole-5-carbaldehyde

This protocol describes a general procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride.

Materials:

-

2,1,3-Benzothiadiazole-5-carbaldehyde

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2,1,3-Benzothiadiazole-5-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2,1,3-Benzothiadiazol-5-ylmethanol can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization Data

The following tables summarize the key physical and predicted spectral data for 2,1,3-Benzothiadiazol-5-ylmethanol.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 89795-51-7 | [6] |

| Molecular Formula | C₇H₆N₂OS | [6] |

| Molecular Weight | 166.2 g/mol | [6] |

| Appearance | Predicted to be a solid | - |

| Melting Point | 61-63 °C | [6] |

| Boiling Point | 313.5 °C at 760 mmHg | [6] |

| Density | 1.466 g/cm³ | [6] |

Predicted Spectroscopic Data

The following data are predicted based on the chemical structure and known spectral data of similar benzothiadiazole derivatives.

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | Aromatic H |

| ~7.6-7.8 | d | 1H | Aromatic H |

| ~7.4-7.6 | s | 1H | Aromatic H |

| ~4.8 | s | 2H | -CH₂OH |

| ~2.5-3.5 | br s | 1H | -CH₂OH |

Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts and coupling constants would need to be determined experimentally.

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C (aromatic, adjacent to N) |

| ~153 | C (aromatic, adjacent to N) |

| ~140 | C (aromatic, substituted with CH₂OH) |

| ~130-135 | C-H (aromatic) |

| ~120-125 | C-H (aromatic) |

| ~65 | -C H₂OH |

Note: Predicted chemical shifts are in CDCl₃. The exact chemical shifts would need to be determined experimentally.

3.2.3. FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad, Strong | O-H stretch (alcohol) |

| 3000-3100 | Medium | C-H stretch (aromatic) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1000-1250 | Strong | C-O stretch (primary alcohol) |

3.2.4. Mass Spectrometry (Electron Impact)

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 149 | [M - OH]⁺ |

| 137 | [M - CH₂OH]⁺ |

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol.

Caption: Experimental workflow for synthesis and characterization.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for 2,1,3-Benzothiadiazol-5-ylmethanol have not been elucidated, the broader class of benzothiadiazole derivatives is known to be involved in inducing systemic acquired resistance (SAR) in plants.[7] SAR is a plant defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens. The activation of SAR is often associated with the salicylic acid (SA) signaling pathway.[7] It is plausible that derivatives of 2,1,3-Benzothiadiazol-5-ylmethanol could be investigated for their ability to modulate this or other cellular signaling pathways in various biological systems.

Given the diverse biological activities reported for benzothiadiazole-containing molecules, 2,1,3-Benzothiadiazol-5-ylmethanol serves as a valuable starting point for the synthesis of novel compounds for screening in various disease models, including those for cancer, inflammation, and infectious diseases.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2,1,3-Benzothiadiazol-5-ylmethanol. The proposed synthetic protocol, based on the reduction of the corresponding aldehyde, offers a straightforward and efficient route to this valuable intermediate. The predicted characterization data serves as a useful reference for researchers to confirm the identity and purity of the synthesized compound. Further exploration of the biological activities of derivatives of 2,1,3-Benzothiadiazol-5-ylmethanol is warranted and may lead to the discovery of novel therapeutic agents or functional materials.

References

Spectroscopic Profile of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,1,3-Benzothiadiazol-5-ylmethanol, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended to serve as a core reference for scientists and professionals engaged in drug development and related research fields, presenting key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Summary of Spectroscopic Data

The structural integrity and purity of 2,1,3-Benzothiadiazol-5-ylmethanol (Molecular Formula: C₇H₆N₂OS, Molecular Weight: 166.20 g/mol ) are confirmed through the following spectroscopic methods. The data has been compiled and organized into standardized tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for 2,1,3-Benzothiadiazol-5-ylmethanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data for 2,1,3-Benzothiadiazol-5-ylmethanol

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of 2,1,3-Benzothiadiazol-5-ylmethanol are indicative of its key structural features.

Table 3: IR Spectroscopic Data for 2,1,3-Benzothiadiazol-5-ylmethanol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Note: While general spectral features for benzothiadiazole and alcohol moieties are known, specific experimental IR data for the title compound is not publicly available. Expected characteristic peaks would include O-H stretching (broad, ~3200-3600 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for 2,1,3-Benzothiadiazol-5-ylmethanol

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Note: The expected molecular ion peak [M]⁺ would be observed at m/z ≈ 166.20. No experimental mass spectrum is publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of 2,1,3-Benzothiadiazol-5-ylmethanol are not available in the surveyed literature. However, a general workflow for acquiring such data is presented below.

In-depth Technical Guide: Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the photophysical properties of select 2,1,3-benzothiadiazole (BTD) derivatives, a class of heterocyclic compounds that have garnered significant interest for their versatile applications in materials science, bioimaging, and drug development. The inherent electron-deficient nature of the BTD core, coupled with its rigid, planar structure, provides a robust scaffold for the design of molecules with tunable photophysical characteristics. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and signaling pathways to facilitate further research and development in this area.

Core Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

The photophysical behavior of BTD derivatives is fundamentally governed by intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting BTD core. This D-π-A (Donor-π-bridge-Acceptor) architecture allows for fine-tuning of absorption and emission properties by modifying the strength of the donor and the nature of the π-conjugated system.

Data Presentation

The following tables summarize the key photophysical data for a selection of 2,1,3-benzothiadiazole derivatives, providing a comparative overview of their performance in various solvent environments.

Table 1: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives in Dichloromethane (DCM)

| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| 2a | 311, 452 | 550 | 98 | - | - | |

| 2b | 370, 526 | 630 | 104 | - | - | |

| 2c | 330, 480 | 580 | 100 | - | - | |

| 2d | 325, 495 | 610 | 115 | - | - |

Table 2: Photophysical Properties of a Phosph(III)azane-based 2,1,3-Benzothiadiazole Derivative (H₂L)

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |

| H₂L | - | - | - | 0.08 | - | |

| [Zn₂(H₂L)₂Cl₄] | - | - | - | 0.03 | - |

Note: Specific derivative structures for compounds 2a-d can be found in the cited reference. The absence of data is indicated by "-".

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of photophysical properties. The following sections outline standard experimental protocols for key spectroscopic techniques.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the BTD derivatives.

Methodology:

-

Sample Preparation: Prepare stock solutions of the BTD derivatives in a spectroscopic grade solvent (e.g., dichloromethane, THF, hexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to concentrations ranging from 1 to 20 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectra of each diluted sample from approximately 250 nm to 700 nm.

-

Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (1 cm).

-

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) of the BTD derivatives.

Methodology:

-

Sample Preparation: Use the same set of diluted solutions prepared for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.

-

Measurement:

-

Excite the sample at its longest wavelength absorption maximum (λ_abs).

-

Record the emission spectrum over a wavelength range starting from the excitation wavelength to the near-infrared region.

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Calculate the Stokes shift as the difference between λ_em and λ_abs.

-

Determine the fluorescence quantum yield (Φ_F) relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54). The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the application of 2,1,3-benzothiadiazole derivatives.

Experimental Workflow

Caption: General experimental workflow for the synthesis and characterization of BTD derivatives.

Signaling Pathways in Drug Development

Functionalized 2,1,3-benzothiadiazole derivatives have been investigated for their potential to modulate key signaling pathways implicated in diseases such as cancer.

Caption: Key signaling pathways potentially targeted by BTD derivatives in drug development.

An In-depth Technical Guide to the Electrochemical Properties and HOMO/LUMO Levels of 2,1,3-Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,1,3-Benzothiadiazole and its Derivatives

2,1,3-Benzothiadiazole (BTD) is an electron-deficient heterocyclic compound that has garnered significant attention for its unique electronic and photophysical properties.[2] This electron-accepting nature is a key feature that makes BTD and its derivatives valuable components in a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes.[3][4] The electronic structure of the BTD core can be systematically modified by the introduction of various functional groups, which in turn influences the electrochemical behavior and the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

The introduction of a methanol group at the 5-position of the BTD ring is expected to influence its electronic properties. While specific data for 2,1,3-Benzothiadiazol-5-ylmethanol is sparse, we can infer its behavior by examining derivatives with other substituents.

Electrochemical Properties of BTD Derivatives

The electrochemical behavior of BTD derivatives is typically characterized by cyclic voltammetry (CV), which reveals information about their reduction and oxidation potentials. These potentials are directly related to the HOMO and LUMO energy levels.

General Observations

Many BTD derivatives exhibit reversible or quasi-reversible reduction processes, consistent with the electron-accepting nature of the BTD core.[2] The number and potential of these reduction waves are highly dependent on the substituents attached to the benzoid ring. For instance, the introduction of strong electron-withdrawing groups, such as nitrile groups, significantly facilitates reduction.[2]

Quantitative Data for Representative BTD Derivatives

Due to the limited direct data for 2,1,3-Benzothiadiazol-5-ylmethanol, the following table summarizes the electrochemical data for related BTD derivatives to provide a comparative understanding of their electronic properties.

| Compound/Derivative | Oxidation Potential (Eox vs. Fc/Fc+) | Reduction Potential (Ered vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| Poly(DEHT-V-BTD) | 0.33 V (onset) | - | -5.3 | -3.6 | 1.7 | [5] |

| PIDTBDI | - | - | -5.30 | -3.61 | 1.69 | [6] |

| PIDTTBDI | - | - | -5.28 | -3.59 | 1.69 | [6] |

| PDTSDTBTDI-DMO | - | - | -5.2 | -3.56 | 1.64 | [6] |

| PDTSDTBTDI-8 | - | - | -5.2 | -3.45 | 1.75 | [6] |

Note: The electrochemical potentials and energy levels can vary depending on the experimental conditions, including the solvent, electrolyte, and reference electrode used.

HOMO/LUMO Energy Levels

The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of molecules, including their charge transport characteristics and absorption/emission spectra. These values can be determined experimentally from electrochemical data and optical measurements or calculated using computational methods.

The LUMO of BTD derivatives is typically localized on the electron-deficient benzothiadiazole unit.[7] The energy of the LUMO can be significantly lowered by the introduction of electron-withdrawing substituents, enhancing the electron-accepting properties of the molecule.[8] Conversely, the HOMO level is more sensitive to the presence of electron-donating groups.

Experimental Protocols

The characterization of the electrochemical properties and HOMO/LUMO levels of BTD derivatives involves a combination of experimental techniques and computational modeling.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox behavior of BTD derivatives.

Methodology:

-

Electrochemical Cell: A standard three-electrode cell is employed.[2]

-

Working Electrode: A platinum wire or a glassy carbon electrode is typically used.[2]

-

Counter Electrode: A platinum wire spiral serves as the counter electrode.[7]

-

Reference Electrode: A silver wire or a standard calomel electrode (SCE) is used as the reference electrode. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for potential calibration.[7]

-

Electrolyte: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (NBu4PF6), in an appropriate solvent (e.g., dichloromethane, acetonitrile) is used.[7]

-

Procedure: The potential is swept linearly with time between defined limits, and the resulting current is measured. The scan rate (e.g., 100 mV/s) is controlled by a potentiostat.[7]

Data Analysis: The onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical equations:

EHOMO = - (Eoxonset + 4.8) eV ELUMO = - (Eredonset + 4.8) eV

(Note: The value of 4.8 eV is an approximation for the energy level of the Fc/Fc+ couple relative to the vacuum level and can vary slightly).

Computational Chemistry

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian are commonly used.

-

Method: The B3LYP functional with a basis set such as 6-31G* is a widely used level of theory for these types of calculations.[6]

-

Procedure: The geometry of the molecule is first optimized to find its lowest energy conformation. Then, a single-point energy calculation is performed on the optimized structure to determine the energies of the molecular orbitals.

Visualizations

Experimental Workflow for Electrochemical Analysis

Caption: Workflow for Electrochemical Analysis of BTD Derivatives.

Relationship between Experimental and Computational Data

Caption: Interrelation of Experimental and Computational Data.

Conclusion

The 2,1,3-benzothiadiazole scaffold is a versatile platform for the design of new functional materials. While direct experimental data for 2,1,3-Benzothiadiazol-5-ylmethanol is currently lacking, the extensive research on related derivatives provides a strong foundation for predicting its electrochemical properties and HOMO/LUMO energy levels. The methodologies outlined in this guide offer a clear pathway for the comprehensive characterization of this and other novel BTD derivatives. Further experimental and computational studies on 2,1,3-Benzothiadiazol-5-ylmethanol are warranted to fully elucidate its potential in various applications, from organic electronics to drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,1,3-Benzothiadiazol-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2,1,3-Benzothiadiazol-5-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues to infer its structural properties. Detailed experimental protocols for synthesis, crystallization, and X-ray diffraction are presented, alongside a discussion of the potential role of benzothiadiazole derivatives as inhibitors of the STAT3 signaling pathway, a critical target in cancer drug development.

Introduction

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse applications in pharmaceuticals, organic electronics, and fluorescent probes. Their rigid, planar structure and electron-deficient nature make them valuable building blocks for creating complex molecular architectures with tailored electronic and photophysical properties. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel materials. This guide focuses on 2,1,3-Benzothiadiazol-5-ylmethanol, providing a detailed framework for its structural analysis.

Predicted Crystallographic Data and Molecular Structure

As the crystal structure of 2,1,3-Benzothiadiazol-5-ylmethanol has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), we present the crystallographic data for a closely related and structurally relevant analogue, 4,7-di-2-thienyl-2,1,3-benzothiadiazole , to provide insight into the expected structural parameters.[1] The substitution at the 4 and 7 positions influences the crystal packing, but the core benzothiadiazole structure provides a solid foundation for understanding the target molecule.

Table 1: Representative Crystallographic Data for a 2,1,3-Benzothiadiazole Derivative [1]

| Parameter | 4,7-di-2-thienyl-2,1,3-benzothiadiazole |

| Chemical Formula | C₁₄H₈N₂S₃ |

| Formula Weight | 300.43 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| a (Å) | 17.034(2) |

| b (Å) | 7.5100(10) |

| c (Å) | 20.217(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2586.3(6) |

| Z | 8 |

| Temperature (K) | 293 |

| Calculated Density (g/cm³) | 1.543 |

| Radiation type | MoKα |

The molecular structure of 2,1,3-Benzothiadiazol-5-ylmethanol is expected to feature the planar benzothiadiazole core with the methanol substituent extending from the 5-position of the benzene ring. The presence of the hydroxyl group introduces the potential for hydrogen bonding, which would significantly influence the crystal packing arrangement, likely leading to the formation of supramolecular networks.

Experimental Protocols

Synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol

The synthesis of 2,1,3-Benzothiadiazol-5-ylmethanol can be achieved through a multi-step process starting from a suitable precursor. A plausible synthetic route involves the regioselective functionalization of the 2,1,3-benzothiadiazole core. One effective strategy is the iridium-catalyzed C-H borylation, which allows for the introduction of a boryl group at the 5-position, followed by subsequent functionalization.[2]

Step 1: Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde This intermediate can be synthesized via various formylation reactions on the 2,1,3-benzothiadiazole scaffold.

Step 2: Reduction to 2,1,3-Benzothiadiazol-5-ylmethanol The carbaldehyde is then reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Illustrative Protocol:

-

Dissolve 2,1,3-benzothiadiazole-5-carbaldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.

Protocol for Slow Evaporation:

-

Dissolve the purified 2,1,3-Benzothiadiazol-5-ylmethanol in a suitable solvent or solvent mixture (e.g., ethanol, methanol, dichloromethane/hexane) to create a saturated or near-saturated solution.[3]

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

The final step is the determination of the crystal structure using a single-crystal X-ray diffractometer.[3]

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on the goniometer head of the diffractometer.

-

X-ray diffraction data are collected, typically using Mo Kα radiation at a controlled temperature (e.g., 100 K or 293 K).[3]

-

The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.[3]

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².[3]

Biological Context: Inhibition of the STAT3 Signaling Pathway

Benzothiadiazole derivatives have emerged as promising inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4][5][6][7] Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive therapeutic target.[4][5][6] Benzothiadiazole-based compounds can interfere with the STAT3 signaling cascade, leading to the suppression of cancer cell proliferation and induction of apoptosis.[5][7]

The diagram below illustrates the canonical STAT3 signaling pathway and the point of inhibition by benzothiadiazole derivatives.

Figure 1. Inhibition of the STAT3 signaling pathway by benzothiadiazole derivatives.

Experimental Workflow and Logical Relationships

The process of crystal structure analysis follows a logical workflow from material synthesis to final structural elucidation. This can be visualized as follows:

Figure 2. Workflow for the crystal structure analysis of a small molecule.

Conclusion

While the definitive crystal structure of 2,1,3-Benzothiadiazol-5-ylmethanol remains to be experimentally determined, this technical guide provides a robust framework for its analysis. By leveraging data from analogous structures, detailing reliable experimental protocols, and placing the molecule within a relevant biological context, researchers and drug development professionals are equipped with the necessary information to pursue the synthesis, crystallization, and structural elucidation of this and related benzothiadiazole derivatives. The potential of this class of compounds to modulate key signaling pathways, such as STAT3, underscores the importance of such detailed structural investigations in the quest for novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Towards the Inhibition of Protein–Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Towards the Inhibition of Protein-Protein Interactions (PPIs) in STAT3: Insights into a New Class of Benzothiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Quantum Chemical Calculations for 2,1,3-Benzothiadiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced materials and pharmaceuticals.[1][2] Its inherent electron-deficient character, rigid planarity, and amenability to functionalization make it a privileged structure in medicinal chemistry and materials science.[2] This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand and predict the properties of BTD derivatives, aiding in the rational design of novel compounds for therapeutic and electronic applications.

Core Theoretical Principles and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for elucidating the electronic structure and properties of 2,1,3-benzothiadiazole derivatives.[3][4][5] These methods provide critical insights into molecular geometries, frontier molecular orbitals (HOMO and LUMO), and spectroscopic behaviors, guiding synthetic efforts and accelerating the discovery process.

Density Functional Theory (DFT)

DFT is a widely used computational method for predicting the electronic structure of molecules.[5] For BTD compounds, DFT calculations are instrumental in determining optimized molecular geometries, electronic properties, and reactivity descriptors. A common approach involves the B3LYP functional combined with a 6-31G(d,p) or cc-pVDZ basis set.[3][4][6]

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is employed to study the excited-state properties of molecules, making it invaluable for predicting UV-visible absorption and emission spectra.[3][4] This method allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.

A typical computational workflow for the quantum chemical analysis of BTD compounds is illustrated below.

Key Electronic and Spectroscopic Properties

The electronic and optical properties of BTD derivatives are central to their function. Quantum chemical calculations provide a quantitative understanding of these characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule.[7] The HOMO energy is related to the ionization potential and electron-donating ability, while the LUMO energy corresponds to the electron affinity and electron-accepting ability. The energy gap between the HOMO and LUMO (Eg) is a key parameter that influences the molecule's color, reactivity, and charge transport properties.[4]

For many BTD derivatives, the HOMO is distributed across the entire molecule, while the LUMO is primarily localized on the electron-deficient benzothiadiazole core.[4][6] The introduction of electron-donating or electron-withdrawing substituents can effectively tune the HOMO and LUMO energy levels and, consequently, the band gap.[7]

UV-Visible Absorption and Emission

TD-DFT calculations can predict the UV-visible absorption spectra of BTD compounds, which typically arise from π-π* and intramolecular charge transfer (ICT) transitions.[8] The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational methodology. Similarly, the emission properties and Stokes shift can be investigated to understand the fluorescence behavior of these compounds, which is crucial for applications in imaging and OLEDs.

The following table summarizes key calculated and experimental electronic and photophysical data for a selection of 2,1,3-benzothiadiazole derivatives.

| Compound | Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | λmax (nm) | Reference |

| 2a | B3LYP/cc-pVDZ | -5.12 | -2.84 | 2.28 | 413, 623 | [4] |

| 2b | B3LYP/cc-pVDZ | -5.24 | -2.71 | 2.53 | 382, 546 | [4] |

| 2c | B3LYP/cc-pVDZ | -4.78 | -2.75 | 2.03 | 418, 652 | [4] |

| 2d | B3LYP/cc-pVDZ | -5.12 | -2.78 | 2.34 | 400, 584 | [4] |

| DTBT | B3LYP/6-31G | - | - | - | 425 | [8] |

| DTF2BT | B3LYP/6-31G | - | - | - | 448 | [8] |

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of quantum chemical predictions. Key experimental techniques include cyclic voltammetry for determining electrochemical properties and UV-visible spectroscopy for characterizing optical properties.

Cyclic Voltammetry (CV)

Objective: To experimentally determine the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: Dissolve the BTD compound in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Electrochemical Cell Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Record the cyclic voltammogram by scanning the potential.

-

Data Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:

-

HOMO (eV) = -[Eox - E1/2(ferrocene) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(ferrocene) + 4.8]

-

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption properties and the optical band gap.

Methodology:

-

Sample Preparation: Prepare dilute solutions of the BTD compound in a suitable solvent (e.g., chloroform, THF).

-

Measurement: Record the absorption spectrum using a UV-visible spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). The optical band gap (Eg) can be estimated from the onset of the absorption edge (λonset) using the formula:

-

Eg (eV) = 1240 / λonset (nm)[7]

-

A generalized workflow for the spectroscopic characterization of BTD compounds is presented below.

Application in Drug Development

In the context of drug discovery, quantum chemical calculations on BTD derivatives can play a significant role in identifying and optimizing lead compounds. By predicting properties such as molecular electrostatic potential (MEP), dipole moment, and orbital energies, these calculations can help in understanding drug-receptor interactions and predicting the metabolic stability of drug candidates.[9]

For instance, molecular docking studies, often guided by quantum chemical calculations of ligand properties, can predict the binding modes of BTD derivatives to biological targets.[10] This computational screening can prioritize compounds for synthesis and biological evaluation, thereby streamlining the drug discovery pipeline.

The following diagram illustrates the integration of quantum chemical calculations into a drug discovery workflow.

Conclusion

Quantum chemical calculations are an indispensable tool in the study of 2,1,3-benzothiadiazole compounds. They provide a deep understanding of the structure-property relationships that govern the behavior of these versatile molecules. For researchers in materials science and drug development, leveraging these computational methods can significantly accelerate the design and discovery of novel BTD derivatives with tailored properties for a wide range of applications. The synergy between theoretical predictions and experimental validation is key to unlocking the full potential of this important class of heterocyclic compounds.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties [mdpi.com]

- 5. scirp.org [scirp.org]

- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sciencepub.net [sciencepub.net]

- 10. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2,1,3-Benzothiadiazol-5-ylmethanol in organic solvents. In the dynamic field of drug discovery and materials science, a thorough understanding of a compound's physicochemical properties is paramount for formulation development, process optimization, and ensuring therapeutic efficacy and safety. While specific quantitative data for 2,1,3-Benzothiadiazol-5-ylmethanol is not extensively available in public literature, this guide outlines the established experimental protocols and provides illustrative data from closely related benzothiadiazole derivatives to offer a predictive framework.

Core Physicochemical Properties

2,1,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse applications, ranging from pharmaceuticals to organic electronics.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the 2,1,3-benzothiadiazole core contribute to its unique electronic and physicochemical characteristics.[2] The stability of these compounds can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[3][4]

Solubility in Organic Solvents

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences everything from synthesis and purification to formulation and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[5]

While specific quantitative solubility data for 2,1,3-Benzothiadiazol-5-ylmethanol is limited, qualitative information for the parent compound, 2,1,3-Benzothiadiazole, indicates it is soluble in methanol.[6] More detailed quantitative data is available for a related derivative, 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD), which demonstrates good solubility in both polar and nonpolar organic solvents.[7]

Table 1: Illustrative Solubility of a 2,1,3-Benzothiadiazole Derivative (T-BTD) in an Organic Solvent

| Compound | Solvent | Temperature (°C) | Molar Solubility (mol/L) | Reference |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | Hexane | 22 | Data not explicitly provided in molarity, but noted as having significant solubility | [7] |

Note: This table presents data for a related compound to illustrate the type of information that should be determined for 2,1,3-Benzothiadiazol-5-ylmethanol.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could be inactive or even toxic. Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation pathways.[4][8] These studies typically expose the compound to stress conditions such as acid, base, oxidation, heat, and light.[4]

For benzothiadiazole derivatives, the stability can be influenced by the substituents on the benzene ring. While specific degradation pathways for 2,1,3-Benzothiadiazol-5-ylmethanol have not been detailed in the reviewed literature, a theoretical study on the stability and reactivity of benzothiazole and its derivatives suggests that the thione tautomer is more stable than the thiol form in some cases.[3]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 N HCl | Up to 7 days |

| Base Hydrolysis | 0.1 N NaOH | Up to 7 days |

| Oxidation | 3% H₂O₂ | Up to 24 hours |

| Thermal | 50-70 °C | Up to 7 days |

| Photolytic | Minimum 1.2 million lux hours and 200 W h/m² | Variable |

This table outlines general conditions for forced degradation studies as per ICH guidelines and should be adapted for the specific compound.[4][8]

Experimental Protocols

Determination of Equilibrium Solubility

The equilibrium solubility method is a standard procedure to quantify the solubility of a compound in a specific solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of 2,1,3-Benzothiadiazol-5-ylmethanol is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pored filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is typically reported in units of mg/mL or mol/L at the specified temperature.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.

Methodology:

-

Sample Preparation: Prepare solutions of 2,1,3-Benzothiadiazol-5-ylmethanol in the chosen stressor (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photolytic studies, the solid compound or a solution in an inert solvent is used.

-

Stress Application: The samples are exposed to the defined stress conditions for a predetermined period. Aliquots are withdrawn at various time points.

-

Neutralization: For acid and base hydrolysis samples, the reaction is quenched by neutralization.

-

Analysis: All samples, including a control (unstressed) sample, are analyzed by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

-

Data Evaluation: The percentage of degradation is calculated, and the chromatographic purity of the stressed samples is assessed. Mass balance, which is the sum of the assay of the parent drug and the impurities, should be close to 100%.[9]

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for determining solubility and stability.

Certain benzothiadiazole-based derivatives have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a therapeutic target in cancer.[10]

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion

References

- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 2. cnluxichemical.com [cnluxichemical.com]

- 3. Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. 2,1,3-Benzothiadiazole | 273-13-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. sgs.com [sgs.com]

- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties and Decomposition of 2,1,3-Benzothiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and decomposition behavior of 2,1,3-benzothiadiazole derivatives. This class of heterocyclic compounds is of significant interest in the fields of medicinal chemistry, materials science, and organic electronics due to its unique photophysical and electronic properties. Understanding their thermal stability is paramount for applications in drug development, where processing and storage conditions are critical, and in the fabrication of organic electronic devices that operate at elevated temperatures.

Thermal Stability of 2,1,3-Benzothiadiazole Derivatives

Derivatives of 2,1,3-benzothiadiazole are generally characterized by their notable thermal stability. The inherent aromaticity of the fused ring system contributes to its robustness. However, the thermal properties, including melting point and decomposition temperature, are significantly influenced by the nature and position of substituents on the benzoid ring.

Data on Thermal Properties

The following table summarizes the thermal data for a selection of 2,1,3-benzothiadiazole derivatives, as determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

| Compound Name | Substituents | Melting Point (°C) | Enthalpy of Melting (kJ/mol) | Decomposition Onset Temperature (°C) | Reference |

| 4,7-dithieno-2,1,3-benzothiadiazole (DTBT) | 4,7-di(thien-2-yl) | 119.9 | 23.0 | >300 | [1][2] |

| 5,6-difluoro-4,7-dithieno-2,1,3-benzothiadiazole (DTF2BT) | 5,6-difluoro, 4,7-di(thien-2-yl) | 213.6 | 25.8 | Not Specified | [2] |

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) | 4,7-di(thien-2-yl) | ~117-120 | 22-23 | >300 (T5%) | [1][3] |

| 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole (TMS-T-BTD) | 4,7-bis(5-(trimethylsilyl)thiophen-2-yl) | Not Specified | Not Specified | >350 (T5%) | [1][3] |

| Various π-extended 2,1,3-benzothiadiazole fluorophores | Various | Not Specified | Not Specified | >340 | [1][4] |

T5% denotes the temperature at which 5% mass loss is observed.

Decomposition Pathways

The thermal decomposition of 2,1,3-benzothiadiazole derivatives is a complex process that is initiated at elevated temperatures. The exact mechanism and resulting products are highly dependent on the substituents attached to the benzothiadiazole core.

General Decomposition Trends

For substituted benzothiadiazole derivatives, the decomposition process is often initiated by the cleavage of the weakest chemical bond, which is typically the bond connecting a substituent to the aromatic ring. Following the initial loss of substituents, the core 2,1,3-benzothiadiazole ring system will undergo fragmentation. This can involve the extrusion of stable small molecules such as nitrogen (N₂) and sulfur-containing species.

Proposed Decomposition Pathway of 4-Methyl-2,1,3-benzothiadiazole

A plausible degradation pathway for 4-methyl-2,1,3-benzothiadiazole has been proposed based on studies of related methylated aromatic compounds.[1] The process is thought to be initiated by the homolytic cleavage of the C-C bond between the methyl group and the benzothiadiazole ring.

Caption: Proposed thermal decomposition pathway of 4-Methyl-2,1,3-benzothiadiazole.

Experimental Protocols

The thermal properties of 2,1,3-benzothiadiazole derivatives are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Often, these analyses are performed simultaneously (STA).

General Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a 2,1,3-benzothiadiazole derivative.

References

In-Depth Technical Guide to 2,1,3-Benzothiadiazole-5-methanol (CAS 89795-51-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazole-5-methanol (CAS 89795-51-7), a heterocyclic organic compound. The document details its chemical and physical properties, safety data, and explores its potential biological activities based on the known functions of the 2,1,3-benzothiadiazole scaffold. While specific experimental data on this particular derivative is limited in publicly available literature, this guide extrapolates from related compounds to provide insights into its potential synthesis, mechanisms of action, and applications in research and drug development.

Chemical and Physical Properties

2,1,3-Benzothiadiazole-5-methanol is a derivative of the 2,1,3-benzothiadiazole ring system, which is recognized for its unique electronic and photophysical properties. The addition of a hydroxymethyl group at the 5-position can influence its solubility and potential for further chemical modification.

| Property | Value | Reference |

| CAS Number | 89795-51-7 | N/A |

| Molecular Formula | C₇H₆N₂OS | N/A |

| Molecular Weight | 166.20 g/mol | N/A |

| Melting Point | 61-63 °C | [1][2] |

| Boiling Point | 313.5 °C at 760 mmHg | [1] |

| Density | 1.466 g/cm³ | [1] |

| Appearance | Solid (form not specified) | N/A |

| Solubility | Data not available | N/A |

Safety Data

It is crucial to handle 2,1,3-Benzothiadiazole-5-methanol with appropriate safety precautions in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Data not available. Assume harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Skin Corrosion/Irritation | May cause skin irritation. | Wash skin thoroughly after handling. |

| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |

| Respiratory Sensitization | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | N/A |

| Disposal | Dispose of contents/container in accordance with local regulations. | N/A |

Potential Synthesis and Experimental Protocols

Hypothetical Experimental Workflow for Synthesis:

Caption: Hypothetical workflow for the synthesis of 2,1,3-Benzothiadiazole-5-methanol.

General Experimental Considerations:

-

Reaction Conditions: The reduction would likely be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reducing agent.

-

Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Characterization: The final product would be characterized using standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

The 2,1,3-benzothiadiazole (BTH) scaffold is a well-known "plant activator" that induces systemic acquired resistance (SAR) in plants, a form of broad-spectrum and long-lasting immunity against pathogens. This activity is primarily mediated through the salicylic acid (SA) signaling pathway. While the specific biological activity of the 5-methanol derivative is uncharacterized, it is plausible that it could exhibit similar properties.

The Salicylic Acid (SA) Signaling Pathway in Plant Defense:

BTH and its derivatives are known to act as functional analogs of salicylic acid. Upon recognition by the plant, they can trigger a signaling cascade that leads to the activation of defense responses.

Caption: Postulated signaling pathway for 2,1,3-Benzothiadiazole-5-methanol in plant defense.

Potential in Drug Development:

The 2,1,3-benzothiadiazole nucleus is also a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] The functional groups on the benzothiadiazole ring play a crucial role in determining the specific biological target and mechanism of action. The hydroxymethyl group of 2,1,3-Benzothiadiazole-5-methanol could serve as a handle for further derivatization to explore its therapeutic potential.

Logical Relationship for Drug Discovery Application:

Caption: Role of 2,1,3-Benzothiadiazole-5-methanol in a drug discovery workflow.

Conclusion

2,1,3-Benzothiadiazole-5-methanol is a compound with potential applications in both agricultural and pharmaceutical research. While specific experimental data for this molecule is sparse, its structural relationship to a well-studied class of biologically active compounds provides a strong basis for future investigation. Further research is warranted to elucidate its precise synthesis, biological mechanism of action, and full potential in various scientific disciplines. This technical guide serves as a foundational resource for researchers and developers interested in exploring the properties and applications of this intriguing molecule.

References

- 1. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

Derivatization of 2,1,3-Benzothiadiazol-5-ylmethanol: A Technical Guide for Functional Materials

An in-depth exploration of synthetic pathways, experimental protocols, and key data for the development of novel functional materials based on the 2,1,3-benzothiadiazole core.

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of advanced functional materials, prized for its inherent electron-accepting properties, high photostability, and tunable photophysical characteristics.[1][2][3][4][5] This technical guide focuses on the derivatization of a key building block, 2,1,3-benzothiadiazol-5-ylmethanol, providing researchers, scientists, and drug development professionals with a comprehensive resource for synthesizing novel BTD-based materials for applications in organic electronics, bioimaging, and sensing.

Core Synthetic Strategies and Derivatization Pathways

The derivatization of 2,1,3-benzothiadiazol-5-ylmethanol primarily involves transformations of the hydroxymethyl group and modifications of the benzothiadiazole ring. The strategic choice of reaction pathways allows for the fine-tuning of the molecule's electronic and photophysical properties.

Primary Derivatization Reactions of the Hydroxymethyl Group:

-

Etherification: The Williamson ether synthesis is a classical and effective method for converting the alcohol to an ether linkage, allowing for the introduction of a wide variety of functional groups.[6] This reaction proceeds via an SN2 mechanism, where the alkoxide of 2,1,3-benzothiadiazol-5-ylmethanol reacts with an alkyl halide.

-

Esterification: Fischer esterification and other coupling methods can be employed to form ester derivatives. This approach is useful for attaching carboxylic acid-containing moieties, which can influence solubility and introduce further reactive sites.

-

Mitsunobu Reaction: This versatile reaction allows for the conversion of the alcohol to a variety of functional groups, including esters and azides, with inversion of stereochemistry if a chiral center is present.[7] It offers a powerful tool for introducing nucleophiles under mild conditions.

Pathways for Ring Functionalization:

While direct derivatization of the hydroxymethyl group is a primary strategy, functionalization of the benzothiadiazole ring itself offers another avenue for property modulation. This can be achieved through:

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are widely used to introduce aryl or heteroaryl substituents at various positions on the BTD ring, enabling the construction of extended π-conjugated systems.[1][2][4]

-

Direct C-H Arylation: This more atom-economical approach allows for the direct formation of C-C bonds between the BTD core and other aromatic systems.

The following diagram illustrates the key derivatization pathways starting from 2,1,3-benzothiadiazol-5-ylmethanol.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations.

Synthesis of 2,1,3-Benzothiadiazole-5-carbaldehyde

A common precursor for further derivatization is the corresponding aldehyde, which can be obtained by the oxidation of 2,1,3-benzothiadiazol-5-ylmethanol.

Experimental Workflow:

Protocol:

-

Dissolve 2,1,3-benzothiadiazol-5-ylmethanol (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM).

-

Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) (1.5 equivalents) or manganese dioxide (MnO₂) (5-10 equivalents), portion-wise to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup by adding water and extracting the product with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,1,3-benzothiadiazole-5-carbaldehyde.

Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of ether derivatives from 2,1,3-benzothiadiazol-5-ylmethanol.

Protocol:

-

To a solution of 2,1,3-benzothiadiazol-5-ylmethanol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base like sodium hydride (NaH) (1.2 equivalents) at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to an hour to form the alkoxide.

-

Add the desired alkyl halide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the specific alkyl halide and monitor by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ether derivative by column chromatography.

Esterification (Fischer-Tropsch Type)

A general procedure for the acid-catalyzed esterification of 2,1,3-benzothiadiazol-5-ylmethanol.

Protocol:

-

In a round-bottom flask, dissolve 2,1,3-benzothiadiazol-5-ylmethanol (1 equivalent) in an excess of the desired carboxylic acid or an inert solvent containing the carboxylic acid (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and monitor the reaction by TLC. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extract the ester product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude ester by column chromatography or recrystallization.

Quantitative Data of 2,1,3-Benzothiadiazole Derivatives

The photophysical and electrochemical properties of BTD derivatives are highly dependent on the nature of the substituents. The following tables summarize representative data for various BTD derivatives to provide a comparative overview.

Table 1: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Solvent |

| 4,7-di(thiophen-2-yl)-BTD | 458 | 580 | 0.45 | 4480 | Dichloromethane |

| 4,7-bis(4-hexylphenyl)-BTD | 395 | 525 | 0.85 | 5890 | Toluene |

| BTD-Coumarin Hybrid | 430 | 550 | 0.62 | 4980 | Chloroform |

Note: Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on experimental conditions.

Table 2: Electrochemical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 4,7-di(thiophen-2-yl)-BTD | -5.51 | -3.38 | 2.13 |

| 4,7-bis(4-hexylphenyl)-BTD | -5.78 | -2.95 | 2.83 |

| BTD-Carbazole Derivative | -5.40 | -3.10 | 2.30 |

Note: HOMO and LUMO levels are typically determined by cyclic voltammetry and can vary with the experimental setup.

Signaling Pathways in BTD-Based Functional Materials

In the context of functional materials, "signaling pathways" refer to the photophysical processes that govern the material's response to external stimuli, such as light. For BTD derivatives, intramolecular charge transfer (ICT) is a key phenomenon.

Intramolecular Charge Transfer (ICT):

The BTD core acts as an electron acceptor, and when coupled with electron-donating groups, a "push-pull" system is created. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the BTD acceptor. This charge separation in the excited state is the ICT process.

The efficiency and energy of the ICT process are highly sensitive to the electronic nature of the donor and acceptor units, as well as the surrounding environment (e.g., solvent polarity). This sensitivity is the basis for the use of BTD derivatives in fluorescent probes and sensors. By strategically designing the donor and acceptor components, the emission color, quantum yield, and sensitivity to specific analytes can be precisely controlled.

Conclusion

2,1,3-Benzothiadiazol-5-ylmethanol is a versatile and valuable starting material for the synthesis of a wide array of functional materials. Through straightforward derivatization of its hydroxymethyl group and established methodologies for ring functionalization, a diverse library of BTD-based compounds can be accessed. The ability to tune the photophysical and electrochemical properties through chemical modification makes these materials highly promising for applications in cutting-edge technologies. This guide provides a foundational framework of synthetic strategies and key data to facilitate further research and development in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 2,1,3-Benzothiadiazol-5-ylmethanol in Organic Solar Cell Fabrication

Disclaimer: The following application notes and protocols are based on the established properties of 2,1,3-benzothiadiazole (BTD) derivatives in organic solar cells (OSCs). As of the current literature review, the specific use of 2,1,3-Benzothiadiazol-5-ylmethanol in OSC fabrication has not been extensively reported. Therefore, this document serves as a prospective guide, extrapolating from the known structure-property relationships of similar BTD-based materials.

Introduction

2,1,3-Benzothiadiazole (BTD) is a prominent electron-deficient building block in the design of high-performance organic semiconductors for various electronic applications, including organic photovoltaics (OPVs).[1][2] Its strong electron-accepting nature allows for the creation of donor-acceptor (D-A) type polymers and small molecules with tunable electronic and optical properties.[1][3] The functionalization of the BTD core is a key strategy to modulate the frontier molecular orbital (HOMO/LUMO) energy levels, absorption characteristics, and morphology of the active layer in an organic solar cell, all of which are critical for device performance.[4][5]

This document focuses on the potential application of 2,1,3-Benzothiadiazol-5-ylmethanol as a component in the active layer of organic solar cells. The introduction of a methanol group at the 5-position of the BTD core could influence the material's properties in several ways:

-

Solubility: The polar hydroxyl group may enhance solubility in specific organic solvents, potentially offering advantages in solution processing.

-

Intermolecular Interactions: The ability to form hydrogen bonds could influence the molecular packing and morphology of the active layer blend, which plays a crucial role in charge transport and device efficiency.

-

Energy Level Tuning: The electronic effect of the hydroxymethyl group can subtly modify the HOMO and LUMO energy levels of the resulting D-A material.

These application notes provide a framework for researchers and scientists to explore the potential of 2,1,3-Benzothiadiazol-5-ylmethanol in the fabrication of organic solar cells.

Data Presentation: Performance of BTD Derivatives in Organic Solar Cells

To provide a context for the potential performance of materials incorporating 2,1,3-Benzothiadiazol-5-ylmethanol, the following table summarizes the photovoltaic performance of various BTD-based polymers and small molecules reported in the literature. The performance of an OSC is typically characterized by four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

| Material Type | Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| Polymer | PBDT-DTTBT | PC71BM | 0.80 | 12.72 | 60.97 | 6.19 | [6] |

| Polymer | P2FBT-75 | PC71BM | - | - | - | 5.72 | [5] |

| Polymer | PDTBDT-6F-FBTs | PC71BM | - | - | - | 5.28 | [7] |

| Small Molecule | PI-BT | P3HT | 0.96 | - | - | 2.54 | |

| Polymer | TBFBT | PC71BM | 0.72 | 14.4 | 62 | 6.1 | |

| Polymer | BTZI-TRTOR (P1) | - | 0.69 | - | - | 4.15 | [3] |

Note: The performance of organic solar cells is highly dependent on the specific device architecture, processing conditions, and the choice of donor/acceptor materials.

Experimental Protocols

The following are generalized protocols for the fabrication and characterization of organic solar cells using a BTD-based material as a component of the active layer. These protocols should be adapted and optimized for the specific properties of 2,1,3-Benzothiadiazol-5-ylmethanol-containing materials.

3.1. Materials and Reagents

-

Substrates: Indium tin oxide (ITO)-coated glass slides

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Active Layer Components:

-

Donor material (e.g., a suitable conjugated polymer like P3HT or PTB7)

-

Acceptor material containing the 2,1,3-Benzothiadiazol-5-ylmethanol unit (or a fullerene derivative like PCBM as a reference)

-

-

Solvents for Active Layer: High-purity organic solvents such as chlorobenzene, dichlorobenzene, or chloroform

-

Electron Transport Layer (ETL): (Optional, depending on device architecture) e.g., Zinc oxide (ZnO), Titanium dioxide (TiO2), or a fullerene derivative.

-

Cathode: Low work function metal (e.g., Calcium, Aluminum, or Lithium Fluoride/Aluminum)

-

Cleaning Solvents: Deionized water, acetone, isopropanol

3.2. Device Fabrication Protocol (Conventional Architecture)

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-